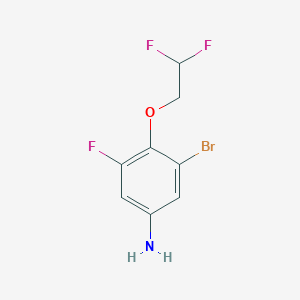

3-Bromo-4-(2,2-difluoro-ethoxy)-5-fluoro-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(2,2-difluoro-ethoxy)-5-fluoro-phenylamine is a useful research compound. Its molecular formula is C8H7BrF3NO and its molecular weight is 270.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Bromo-4-(2,2-difluoro-ethoxy)-5-fluoro-phenylamine is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure may enhance its reactivity and biological interactions, making it a candidate for further investigation in drug development and therapeutic applications.

The compound's structure can be summarized as follows:

- Chemical Formula : C10H9BrF2N

- Molecular Weight : Approximately 272.09 g/mol

- Functional Groups : Aromatic amine, ether, and halogen substituents (bromo and difluoro).

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural similarity to known inhibitors. Fluorinated compounds often exhibit enhanced binding affinity to target enzymes, potentially altering their activity through competitive inhibition.

- Receptor Binding : The unique electronic properties imparted by the bromine and fluorine atoms may facilitate stronger interactions with biological receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the biological effects of similar compounds, providing insights into the potential activity of this compound.

Table 1: Summary of Biological Activity Studies

Case Studies

-

Enzyme Inhibition :

A study on similar fluorinated compounds indicated that they could inhibit MEK kinase activity, which is crucial in cancer cell proliferation. This suggests that this compound may also possess similar inhibitory properties against kinases involved in oncogenic pathways. -

Cytotoxicity Assessment :

Research involving Vero cells demonstrated that certain fluorinated phenylamines exhibited significant cytotoxic effects. The cytotoxicity was measured using the MTT assay, revealing that some derivatives had LC50 values indicative of potential therapeutic applications or toxicological concerns.

Structure-Activity Relationship (SAR)

The incorporation of halogen atoms such as bromine and fluorine significantly alters the pharmacokinetic and pharmacodynamic properties of phenylamine derivatives. These modifications can enhance lipophilicity and bioavailability, thus improving the compound's overall efficacy as a drug candidate.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increased enzyme binding affinity |

| Fluorine | Enhanced metabolic stability and lipophilicity |

| Ethoxy Group | Improved solubility in biological systems |

Properties

IUPAC Name |

3-bromo-4-(2,2-difluoroethoxy)-5-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c9-5-1-4(13)2-6(10)8(5)14-3-7(11)12/h1-2,7H,3,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRUDYKVNOFYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OCC(F)F)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.